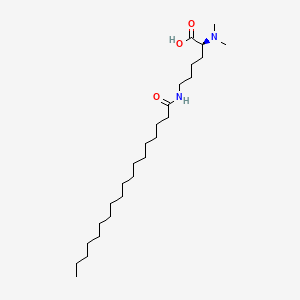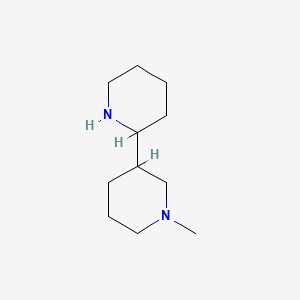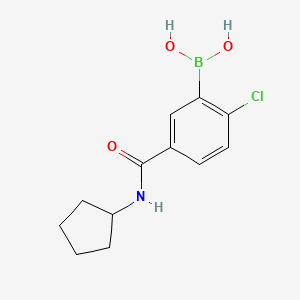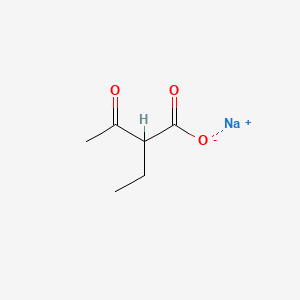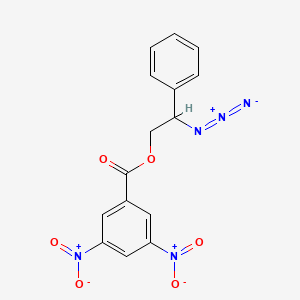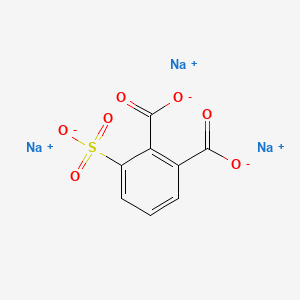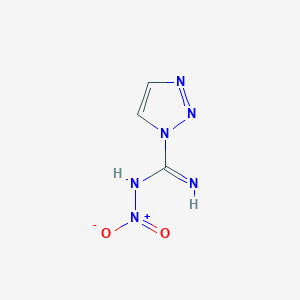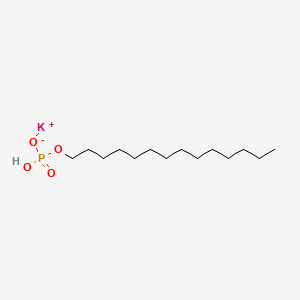
Potassium tetradecyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetradecyl hydrogen phosphate is a chemical compound that belongs to the class of alkyl phosphates. It is characterized by the presence of a long alkyl chain (tetradecyl group) attached to a phosphate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tetradecyl hydrogen phosphate can be synthesized through the reaction of tetradecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction can be represented as follows:
Tetradecyl alcohol+Phosphoric acid→Tetradecyl phosphate+Water
Tetradecyl phosphate+Potassium hydroxide→Potassium tetradecyl hydrogen phosphate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The phosphate group can be reduced under specific conditions to form phosphines or other reduced phosphorus compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Phosphines or phosphine oxides.
Substitution: Alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Potassium tetradecyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of potassium tetradecyl hydrogen phosphate is primarily related to its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the phosphate group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to enhanced permeability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dihydrogen phosphate
- Sodium tetradecyl sulfate
- Dodecyl hydrogen phosphate
Uniqueness
Potassium tetradecyl hydrogen phosphate is unique due to its specific combination of a long alkyl chain and a phosphate group, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic interactions, making it particularly effective in applications requiring emulsification and solubilization.
Eigenschaften
CAS-Nummer |
64431-74-9 |
|---|---|
Molekularformel |
C14H30KO4P |
Molekulargewicht |
332.46 g/mol |
IUPAC-Name |
potassium;tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H2,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
FRZFGZORTBOVCV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



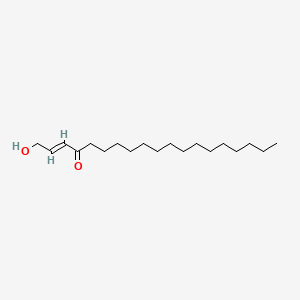


![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
